1-pyrimidin-4-yloxybenzotriazole
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Overview
Description
1-pyrimidin-4-yloxybenzotriazole is a heterocyclic compound that combines the structural features of pyrimidine and triazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique arrangement of nitrogen atoms within the rings contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-pyrimidin-4-yloxybenzotriazole typically involves the following steps:
Cycloaddition Reaction: The initial step often involves a Huisgen 1,3-dipolar cycloaddition reaction between an organic azide and a terminal alkyne in the presence of a copper(I) catalyst.
Subsequent Functionalization: The pyrimidine moiety is then introduced through nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the triazole intermediate.
Industrial Production: Industrial-scale production may involve optimized reaction conditions such as ultrasonic-assisted synthesis to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Scientific Research Applications
1-pyrimidin-4-yloxybenzotriazole has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its activity against various cancer cell lines.
Materials Science: Due to its unique electronic properties, the compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Research: The compound is used as a molecular probe to study biological pathways and interactions, particularly those involving nitrogen-containing heterocycles.
Industrial Applications: In industry, the compound is utilized in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-pyrimidin-4-yloxybenzotriazole involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors that contain nitrogen-rich active sites, such as kinases and nucleic acid-binding proteins.
Pathways Involved: It modulates signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
1-pyrimidin-4-yloxybenzotriazole can be compared with other similar compounds:
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar fused ring structure and exhibits comparable biological activities, including anticancer and antiviral properties.
1,2,4-Triazole Derivatives: These compounds also contain the triazole ring and are known for their wide range of biological activities, such as antifungal and antibacterial effects.
Properties
Molecular Formula |
C10H7N5O |
---|---|
Molecular Weight |
213.20 g/mol |
IUPAC Name |
1-pyrimidin-4-yloxybenzotriazole |
InChI |
InChI=1S/C10H7N5O/c1-2-4-9-8(3-1)13-14-15(9)16-10-5-6-11-7-12-10/h1-7H |
InChI Key |
LZVUPEDZQMHZDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2OC3=NC=NC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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